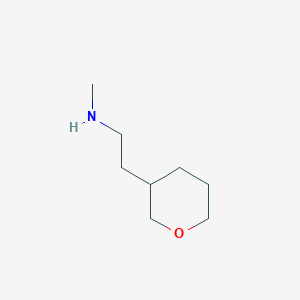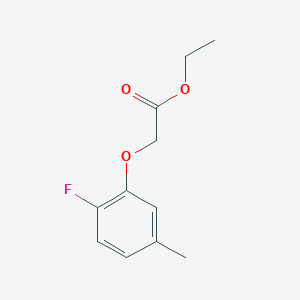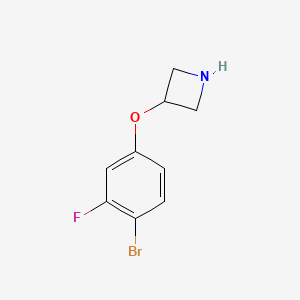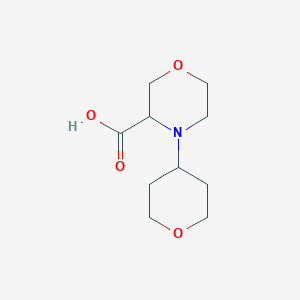
4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid
Vue d'ensemble
Description
The compound is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s commonly used in organic synthesis .
Synthesis Analysis
Tetrahydropyran can be synthesized by the hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel . Alcohols can react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .
Molecular Structure Analysis
The molecular structure of tetrahydropyran consists of a six-membered ring with five carbon atoms and one oxygen atom . In its gas phase, it exists in its lowest energy C s symmetry chair conformation .
Chemical Reactions Analysis
Tetrahydropyranyl ethers, derived from the reaction of alcohols and 3,4-dihydropyran, are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .
Physical And Chemical Properties Analysis
Tetrahydropyran is a colourless volatile liquid . Its chemical formula is C5H10O and it has a molar mass of 86.134 g·mol −1 .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of p-Aminobenzoic Acid Diamides : Utilizing a similar chemical structure, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride has been used in the synthesis of various diamides, showcasing the potential of 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid in complex chemical syntheses (Agekyan & Mkryan, 2015).
Mannich Bases Preparation : Research involving morpholine and pyrans, similar to 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid, has led to the development of Mannich bases, highlighting the compound's role in the creation of novel chemical entities (Torii, Tanaka, & Takao, 1977).
Synthesis of Biologically Active Compounds : The related compound, 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, serves as an important intermediate in synthesizing various biologically active compounds, indicating the potential application of 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid in medicinal chemistry (Wang et al., 2016).
DNA-Dependent Protein Kinase Inhibition : Compounds structurally similar to 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid have shown potential as inhibitors of the DNA repair enzyme DNA-dependent protein kinase, suggesting a potential application in cancer research or treatment (Hollick et al., 2003).
Therapeutic Research and Applications
Treatment of Bronchial Pneumonia : A heterocycle compound related to 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid was explored for its application in treating children's bronchial pneumonia, signifying the therapeutic potential of similar compounds (Ding & Zhong, 2022).
Idiopathic Pulmonary Fibrosis Treatment : Research on compounds structurally related to 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid has led to the discovery of nonpeptidic αvβ6 integrin inhibitors, indicating possible use in treating idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Pharmacological Interest : A review on the chemical and pharmacological interest of morpholine and pyrans derivatives, including compounds like 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid, discusses their broad spectrum of pharmacological profiles, further emphasizing their significance in therapeutic applications (Asif & Imran, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
4-(oxan-4-yl)morpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c12-10(13)9-7-15-6-3-11(9)8-1-4-14-5-2-8/h8-9H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGGCLDGYGGGSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCOCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



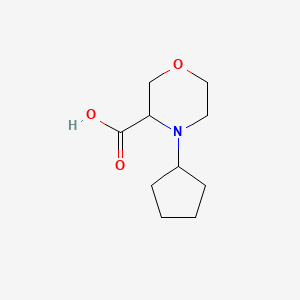
![1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine](/img/structure/B1400048.png)

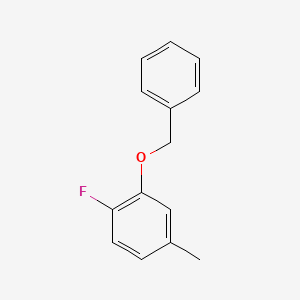
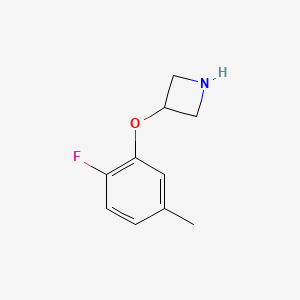
![{Spiro[3.3]heptan-2-yl}methanamine](/img/structure/B1400056.png)
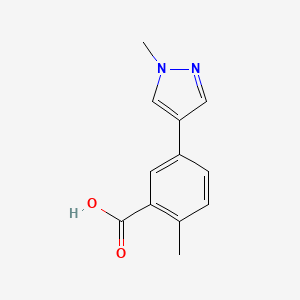
![[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1400060.png)
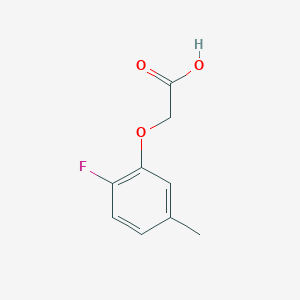
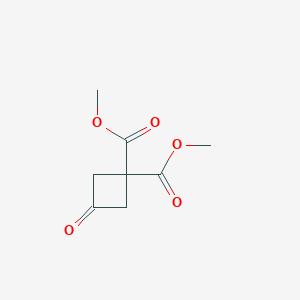
![3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1400065.png)
